molecular formula C12H16ClNO2 B12002960 Carbamic acid, methyl-, 6-chlorothymyl ester CAS No. 2655-03-0

Carbamic acid, methyl-, 6-chlorothymyl ester

Cat. No.: B12002960
CAS No.: 2655-03-0
M. Wt: 241.71 g/mol
InChI Key: SJFVLRSDYVADNO-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 6-chlorothymyl ester, identified by the systematic name (2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate, is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . Its structure is defined by the SMILES notation CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl . As a derivative of methyl carbamate, which is utilized in organic synthesis such as for the preparation of protected aminocyclopropanes, this specific 6-chloro-thymyl ester is of significant interest in specialized chemical and pharmacological research . Compounds within the carbamate class are frequently investigated for their biological activity and serve as key intermediates in developing more complex molecules. Researchers value this ester for its specific structural features, including the chloro and isopropyl substituents on the phenyl ring, which may influence its binding affinity and mechanism of action in experimental settings. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed. Store in a cool, dry place, keeping the container tightly closed in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2655-03-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15)

InChI Key

SJFVLRSDYVADNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

[ \text{6-Chlorothymol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 6-chlorothymyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Substitution: The chlorine atom in the 6-chlorothymyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Carbamic acid and 6-chlorothymol.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, methyl-, 6-chlorothymyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 6-chlorothymyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Esters

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of carbamic acid, methyl-, 6-chlorothymyl ester with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group CAS Number Primary Use
This compound C₁₈H₂₁ClO₄ 336.54 6-Chloropiperonyl 70-43-9 Insecticide
4-Chlorophenyl-N-methylcarbamate C₈H₈ClNO₂ 185.61 4-Chlorophenyl 63-25-2 Pesticide
2-Isopropylphenyl methylcarbamate C₁₁H₁₅NO₂ 207.25 2-Isopropylphenyl 64-00-6 Insecticide
Carbofuran C₁₂H₁₅NO₃ 221.25 2,3-Dihydro-2,2-dimethylbenzofuranyl 1563-66-2 Nematicide/Insecticide

Key Observations :

  • Substituent Effects :
    • The 6-chloropiperonyl group in the primary compound enhances lipophilicity and target binding compared to simpler chlorophenyl groups (e.g., 4-chlorophenyl in ) .
    • Branched alkyl substituents (e.g., 2-isopropylphenyl in ) reduce hydrolytic stability but increase insecticidal potency .
  • Molecular Weight : Higher molecular weight in the primary compound (336.54 g/mol) correlates with prolonged environmental persistence compared to smaller carbamates like carbofuran (221.25 g/mol) .

Pharmacological and Toxicological Profiles

Acetylcholinesterase Inhibition
  • This compound : Exhibits irreversible acetylcholinesterase (AChE) inhibition, leading to neurotoxic effects in insects. Its 6-chloro substitution optimizes binding to the enzyme’s catalytic site .
  • 4-Chlorophenyl-N-methylcarbamate : Shows moderate AChE inhibition but lower toxicity to mammals due to rapid metabolic hydrolysis .
  • Carbofuran : Highly potent AChE inhibitor with systemic activity in plants and animals; banned in some regions due to high mammalian toxicity .
Toxicity Data
Compound LD₅₀ (Oral, Rat) Environmental Half-Life Key Metabolites
This compound 250 mg/kg 14–30 days 6-Chloropiperonyl alcohol
4-Chlorophenyl-N-methylcarbamate 500 mg/kg 3–7 days 4-Chlorophenol
Carbofuran 8 mg/kg 30–60 days 3-Hydroxycarbofuran

Notes:

  • The primary compound’s intermediate toxicity (LD₅₀ = 250 mg/kg) balances efficacy and safety, making it suitable for agricultural use .
  • Carbofuran’s extreme toxicity (LD₅₀ = 8 mg/kg) highlights the critical role of substituent design in carbamate safety profiles .

Stability Trends

  • Disubstituted carbamates (e.g., methylphenyl-carbamic esters) exhibit superior hydrolytic stability compared to monoalkyl derivatives, as noted in .
  • The 6-chloropiperonyl group in the primary compound enhances UV stability, critical for field applications .

Biological Activity

Carbamic acid, methyl-, 6-chlorothymyl ester (CAS Number: 28605) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicological data, and metabolic pathways.

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 239.72 g/mol
  • Structure : The compound features a chlorothymyl group, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that carbamic acid derivatives can exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that carbamic acid esters possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Insecticidal Properties : Certain carbamic acid derivatives have been studied for their effectiveness as insecticides, particularly in agricultural applications.

Toxicological Profile

The toxicological assessment of this compound has revealed several key findings:

  • Acute Toxicity : Studies demonstrate low acute toxicity in animal models. The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight .
  • Chronic Effects : Long-term exposure has been associated with reproductive and developmental toxicity. In Wistar rats, exposure to high doses resulted in testicular damage and reduced sperm counts .

Metabolic Pathways

The metabolism of carbamic acid esters typically involves:

  • Oxidation and Conjugation : Metabolic processes include oxidation at the phenyl ring and conjugation to form sulfate and glucuronide derivatives .
  • Excretion : The primary metabolites identified in studies include 5-hydroxycarbendazim, which is excreted in urine following oral administration .

Study on Antimicrobial Activity

A study conducted on various carbamic acid esters, including methyl-, 6-chlorothymyl ester, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria.

In Vivo Toxicity Assessment

In a chronic toxicity study involving Wistar rats, animals were fed diets containing varying concentrations of carbamic acid esters for 90 days. Observations included:

  • Body Weight Changes : Significant weight loss was noted in high-dose groups.
  • Histopathological Findings : Examination revealed degenerative changes in the testes and liver .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteriaStudy on carbamic acids
InsecticidalSignificant insecticidal activityAgricultural study
Acute ToxicityLD50 >2000 mg/kgToxicology report
Chronic ToxicityTesticular damage observedLong-term study

Metabolic Pathway Overview

MetaboliteFormation ProcessExcretion Route
5-HydroxycarbendazimOxidation and conjugationUrine
Sulfate ConjugatesConjugation at phenyl ringUrine

Q & A

Q. 1.1. What are the most reliable synthetic routes for preparing carbamic acid, methyl-, 6-chlorothymyl ester?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or transesterification. For example:

  • Nucleophilic substitution : React 6-chlorothymol with methyl isocyanate in anhydrous conditions (e.g., dichloromethane) under nitrogen atmosphere, catalyzed by triethylamine. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
  • Transesterification : Use methyl carbamate and 6-chlorothymol with a base catalyst (e.g., sodium methoxide) in methanol at reflux. Isolate the product via vacuum distillation and confirm purity via GC-MS .

Q. 1.2. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile:water 60:40) to assess purity. Compare retention times with certified standards .
  • Spectroscopy : Confirm the ester linkage via FT-IR (C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) and ¹H NMR (singlet for methyl carbamate at δ 3.6 ppm, aromatic protons from 6-chlorothymol at δ 6.8–7.2 ppm) .

Q. 1.3. What are the key stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Hydrolysis Sensitivity : The carbamate group undergoes hydrolysis in acidic (pH < 4) or basic (pH > 9) conditions. Store samples in anhydrous solvents (e.g., THF or DCM) at –20°C to minimize degradation .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperature (>150°C in inert atmosphere). Avoid prolonged heating during synthesis .

Advanced Research Questions

Q. 2.1. How can contradictory data on the compound’s bioactivity be resolved in pharmacological studies?

Methodological Answer:

  • Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition) across a concentration gradient (1 nM–100 µM) to identify non-linear effects. Use Hill slope models to differentiate specific vs. non-specific binding .
  • Metabolite Profiling : Employ LC-MS/MS to detect hydrolyzed products (e.g., 6-chlorothymol and methyl carbamate) that may interfere with bioactivity measurements .

Q. 2.2. What strategies optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. Validate stability via dynamic light scattering (DLS) .
  • Prodrug Design : Introduce a hydrolyzable ester group (e.g., acetyl) at the phenolic –OH of 6-chlorothymol, which is cleaved in vivo. Confirm release kinetics using Franz diffusion cells .

Q. 2.3. How do steric and electronic effects of the 6-chloro substituent influence reaction kinetics in derivatization?

Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for reactions at the thymol aromatic ring. The electron-withdrawing Cl group reduces nucleophilicity at the ortho position, favoring para-substitution in electrophilic reactions .
  • Kinetic Isotope Effect (KIE) Studies : Replace H with D at reactive sites to quantify electronic contributions. A KIE > 1 indicates significant hydrogen bonding or transition-state stabilization .

Data Contradiction Analysis

Q. 3.1. Why do reported melting points vary across studies (e.g., 85–92°C)?

Methodological Answer:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and analyze via X-ray diffraction to identify polymorphic forms .
  • Impurity Profiling : Use GC-MS or HPLC to detect trace solvents (e.g., residual DCM) that depress melting points. Purify via preparative chromatography .

Safety and Handling Protocols

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-compatible containers .

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